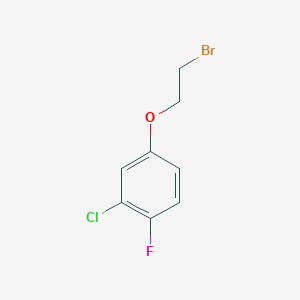

4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene

Description

Chemical Formula: C₈H₆BrClFO

Molecular Weight: 243.65 g/mol

Purity: 95% (as per synthesis protocols)

Structural Features: This compound consists of a benzene ring substituted with a 2-bromoethoxy group at the 4-position, a chlorine atom at the 2-position, and a fluorine atom at the 1-position. The bromoethoxy group (–OCH₂CH₂Br) serves as a reactive alkylating agent, while the electron-withdrawing chlorine and fluorine atoms influence its electronic properties and stability .

Properties

IUPAC Name |

4-(2-bromoethoxy)-2-chloro-1-fluorobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClFO/c9-3-4-12-6-1-2-8(11)7(10)5-6/h1-2,5H,3-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLSCWIZNLGKLHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OCCBr)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with 2-chloro-1-fluorobenzene as the starting material.

Industrial Production Methods

In an industrial setting, the production of 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.

Electrophilic Aromatic Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, where the halogen atoms can be replaced by other electrophiles.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium or potassium alkoxides, and the reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetone.

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

Electrophilic Aromatic Substitution: Reagents such as sulfuric acid (H2SO4) or nitric acid (HNO3) can be used for electrophilic aromatic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield ethers or other substituted aromatic compounds, while oxidation reactions can produce ketones or carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene is as an intermediate in the synthesis of pharmaceutical compounds. For instance, it can be utilized in the development of drugs targeting metabolic disorders, such as dapagliflozin , which is used for treating type 2 diabetes mellitus. The synthesis process involves using this compound to create more complex molecules that exhibit therapeutic effects .

Materials Science

Research has indicated that halogenated compounds like 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene can be incorporated into hybrid materials, which exhibit unique luminescent properties. These materials are essential for developing advanced photonic devices and sensors due to their ability to interact with light at different wavelengths .

Environmental Chemistry

The environmental impact of halogenated compounds is a significant area of study. Compounds like 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene are examined for their stability and degradation pathways in various environmental conditions. Understanding these processes is crucial for assessing the ecological risks associated with their use and disposal.

Data Tables

| Synthesis Step | Reagents Used | Yield (%) |

|---|---|---|

| Reaction with phenetole | Oxalyl chloride, Aluminum chloride | High |

| Reduction step | Sodium borohydride | Moderate |

Case Study 1: Synthesis of Dapagliflozin

In a recent study, researchers demonstrated the effectiveness of using 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene as an intermediate for synthesizing dapagliflozin. The study highlighted the optimization of reaction conditions to improve yield and purity, showcasing the compound's role in pharmaceutical development .

Case Study 2: Hybrid Luminescent Materials

Another investigation focused on the incorporation of halogenated compounds into carbon dot systems for enhanced luminescent properties. The results indicated that the presence of these compounds significantly improved the emission characteristics of the hybrid materials, suggesting potential applications in optoelectronic devices .

Mechanism of Action

The mechanism of action of 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene involves its interactions with molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to changes in their activity or function. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

A comparative analysis of substituent effects and molecular properties is presented below:

Key Observations :

- Substituent Reactivity : The bromoethoxy group in the target compound enables nucleophilic substitution reactions, unlike analogs with methyl or simple ethoxy groups .

- Electronic Effects : Electron-withdrawing substituents (Cl, F) reduce electron density on the aromatic ring compared to methyl or trifluoromethoxy groups .

- Steric Considerations : Compounds with branched substituents (e.g., diethoxyethoxy in CAS 253429-30-0) exhibit reduced reactivity in crowded synthetic environments .

Physical and Chemical Properties

Notes:

- Limited solubility data are available, but bromoethoxy and halogen substituents generally favor solubility in polar aprotic solvents .

Biological Activity

4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene is a halogenated aromatic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.

- IUPAC Name : 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene

- CAS Number : 1050511-24-4

- Molecular Formula : C9H8BrClF

- Molecular Weight : 251.52 g/mol

Biological Activity Overview

4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene exhibits various biological activities, primarily due to its halogen substituents, which can enhance lipophilicity and reactivity. The compound has been investigated for its potential antimicrobial, antifungal, and anticancer properties.

Antimicrobial Activity

Research indicates that halogenated compounds often possess significant antimicrobial properties. In particular, the presence of fluorine and bromine atoms can enhance the interaction of these compounds with biological targets. For instance, studies have shown that related compounds with similar halogen substitutions exhibit potent activity against Gram-positive and Gram-negative bacteria .

Antifungal Activity

The compound's structure suggests potential antifungal activity, as similar derivatives have been reported to inhibit fungal growth effectively. The fluorine atom's electronegativity may contribute to increased interaction with fungal cell membranes, disrupting their integrity .

Anticancer Potential

Preliminary studies indicate that halogenated benzene derivatives can exhibit cytotoxic effects on various cancer cell lines. The mechanism often involves the induction of apoptosis through the activation of specific signaling pathways . Compounds with structural similarities to 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene have shown promise in inhibiting tumor growth in vitro.

The biological activity of 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene is likely mediated through several mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic processes. For example, it could inhibit enzymes responsible for cell wall synthesis in bacteria or key metabolic enzymes in cancer cells .

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into cellular membranes, potentially disrupting their function and leading to cell death .

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress within cells, leading to damage and apoptosis .

Case Studies and Research Findings

Several studies have explored the biological activities of halogenated compounds similar to 4-(2-Bromoethoxy)-2-chloro-1-fluorobenzene:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.